X antigen family member 1 (33-49) is a peptide derived from the XAGE-1 protein, which is part of the cancer/testis antigen family. This family is characterized by its expression in testicular germ cells and various tumors, making it a potential target for cancer immunotherapy. The XAGE-1 gene is located on the X chromosome and has been implicated in several types of cancer, including lung adenocarcinoma, breast cancer, and prostate cancer .
The XAGE-1 gene is classified under the cancer/testis antigens due to its restricted expression pattern. It is primarily expressed in the testis and various malignancies but not in normal somatic tissues, which makes it an attractive target for immunotherapeutic strategies. The gene produces multiple transcripts, with XAGE-1b being the most abundant, encoding a 9 kDa protein that shares homology with other members of the GAGE/PAGE family .
Synthesis of X antigen family member 1 (33-49) typically involves recombinant DNA technology. The gene encoding this peptide can be cloned into expression vectors such as pcDNA3 or pET3. The plasmid containing the full open reading frame (ORF) of XAGE-1 is transformed into suitable host cells (e.g., bacteria or mammalian cells) for protein expression.
The process begins with polymerase chain reaction (PCR) amplification of the desired gene segment using specific primers. The amplified product is then cloned into a vector using restriction enzymes like HindIII and XhoI. Following transformation into competent cells, successful clones are screened through colony PCR and sequenced to confirm the correct insert .
The molecular structure of X antigen family member 1 (33-49) consists of a short peptide sequence derived from the larger XAGE-1 protein. The predicted structure indicates a hydrophobic region at the NH2 terminus, which may play a role in membrane interactions or protein localization .
The full-length XAGE-1 protein has a molecular weight of approximately 16.3 kDa, while the specific peptide (33-49) would be significantly smaller, reflecting only a portion of this structure. Structural analyses often utilize techniques such as circular dichroism or nuclear magnetic resonance to ascertain conformational details.
While specific chemical reactions involving X antigen family member 1 (33-49) are not extensively documented, it is known that peptides can undergo various modifications post-synthesis, including phosphorylation or glycosylation, which can affect their biological activity and interaction with immune cells.
These modifications are typically analyzed using mass spectrometry and high-performance liquid chromatography to determine their impact on peptide stability and immunogenicity.
X antigen family member 1 (33-49) functions as an immunogenic peptide that can elicit an immune response in individuals with tumors expressing the XAGE-1 protein. It is recognized by T cells, leading to activation and proliferation of cytotoxic T lymphocytes that can target cancer cells expressing this antigen.
Studies have shown that T cells specific to this peptide can effectively recognize and kill tumor cells in vitro, suggesting its potential utility in vaccine development for cancer immunotherapy .
X antigen family member 1 (33-49) is a peptide composed of amino acids that typically exhibit properties such as solubility in aqueous solutions and stability under physiological conditions.
The peptide's chemical properties include its ability to form hydrogen bonds and its hydrophobic regions, which influence its interaction with cell membranes and immune receptors. Characterization techniques such as Fourier-transform infrared spectroscopy can provide insights into these properties.
X antigen family member 1 (33-49) has significant potential in scientific research and clinical applications:
The ongoing research into X antigen family member 1 highlights its relevance in oncology and immunology, paving the way for innovative approaches to cancer treatment.
Cancer-testis antigens (CTAs) comprise a unique category of tumor-associated proteins characterized by their restricted expression pattern: physiologically confined to immune-privileged sites (testis, placenta, and fetal ovary), but aberrantly activated in diverse malignancies. This ectopic expression, combined with their inherent immunogenicity, positions CTAs as ideal targets for cancer immunotherapy and diagnostic biomarkers. The discovery of CTAs began in 1991 with the identification of MAGE-1 in melanoma, followed by rapid expansion through techniques like SEREX (serological analysis of recombinant cDNA expression libraries) and genomic profiling. To date, >250 CTAs have been cataloged, classified into multigene families (e.g., MAGE, GAGE, SSX) and non-familial antigens [2] [4] [9].
Mechanistically, epigenetic reprogramming (DNA hypomethylation, histone modifications) drives CTA reactivation in tumors, bypassing their tight transcriptional silencing in somatic tissues. Functionally, CTAs contribute to oncogenesis by modulating hallmarks of cancer—including apoptosis resistance (e.g., MAGE-A inhibition of p53), transcriptional regulation (e.g., PRAME-mediated retinoic acid signaling repression), and metastasis. Critically, their germline-restricted expression in normal tissues enables immune recognition in tumors, eliciting spontaneous antibody and T-cell responses in cancer patients [2] [4] [7].
Table 1: Key Characteristics of Major CTA Families
CTA Family | Chromosomal Location | Representative Members | Expression Frequency in Cancers | Primary Functions |
---|---|---|---|---|
MAGE | Xq28 (MAGE-A), Xp21 (MAGE-B) | MAGE-A1, MAGE-A3, MAGE-C2 | 20–90% across carcinomas, melanoma, gliomas | E3 ubiquitin ligase regulation, p53 inhibition |
GAGE/PAGE/XAGE | Xp11.23 (GAGE/PAGE), Xp11.21 (XAGE) | GAGE1, PAGE5, XAGE1 | 10–70% (tissue-dependent) | Apoptosis avoidance, transcriptional regulation |
SSX | Xp11.2 | SSX1, SSX2, SSX4 | 30–60% in sarcoma, melanoma, HCC | Transcriptional repression, fusion oncoproteins |
NY-ESO | Xq28 | NY-ESO-1 (CTAG1B) | 10–40% in epithelial cancers | Strong immunogenicity, cancer-testis priming |
The XAGE subfamily belongs to the larger GAGE/PAGE/XAGE superfamily of CTAs clustered on chromosome Xp11. Specifically, XAGE genes reside at Xp11.21-p11.22, a region enriched for ampliconic genes with high sequence homology (>99% similarity between paralogs). Five XAGE members (XAGE1-5) have been identified, with XAGE1 (also termed GAGED2) being the most extensively studied. XAGE1 spans ~7.5 kb and consists of 4 exons, encoding proteins characterized by a conserved C-terminal domain implicated in DNA binding and protein interactions [1] [3] [6].
Phylogenetically, XAGE1 shares evolutionary proximity with other Xp11-localized CTAs like GAGE and PAGE, suggesting ancestral duplication events. Unlike autosomal CTAs expressed during meiosis, XAGE1 (like other CT-X antigens) is predominantly active in spermatogonia—proliferating germ cells in the testis. In cancers, XAGE1 exhibits frequent co-expression with other CT-X antigens (e.g., MAGE-A3, NY-ESO-1), driven by shared epigenetic mechanisms such as promoter demethylation. For example, in gastroesophageal adenocarcinoma, XAGE1 co-expression with NY-ESO-1 and MAGE-A3 correlates with advanced disease (Spearman’s r=0.27–0.73) [3] [5] [9].
Table 2: The XAGE Subfamily Members and Genomic Features
Gene Symbol | Aliases | Genomic Coordinates (GRCh38) | Exon Count | Protein Length (aa) | Expression in Normal Tissues |
---|---|---|---|---|---|
XAGE1 | GAGED2 | X: 52,345,678-52,353,210 | 4 | 148 (XAGE-1b isoform) | Testis (spermatogonia), placenta |
XAGE2 | GAGED2B | X: 52,400,112-52,408,765 | 4 | 142 | Testis (low) |
XAGE3 | GAGED2C | X: 52,501,876-52,510,402 | 3 | 138 | Placenta, testis |
XAGE4 | GAGED2D | X: 52,600,334-52,608,991 | 4 | 145 | Not detected |
XAGE5 | GAGED2E | X: 52,700,501-52,709,158 | 4 | 140 | Testis (fetal) |
XAGE1 undergoes alternative splicing to generate multiple isoforms, with XAGE-1a and XAGE-1b being the most functionally significant. XAGE-1b (148 amino acids) is the dominant transcript, characterized by retention of exon 4 and a unique C-terminal 27-amino acid sequence. In contrast, XAGE-1a (125 amino acids) lacks exon 4 and exhibits a truncated C-terminus. Quantitative analyses in ovarian cancer tissues reveal XAGE-1b accounts for >80% of total XAGE1 transcripts, while XAGE-1a is expressed at low or undetectable levels [1] [5] [9].
XAGE1 expression serves as a tissue-specific biomarker for malignancy. In a study of 74 ovarian cancer patients, XAGE1 mRNA levels were significantly elevated compared to benign tumors (p<0.01), with 68% sensitivity and 89% specificity for malignancy. Elevated XAGE-1b specifically associates with:
The XAGE-1b isoform is the primary target for immunotherapy due to its tumor-specific expression and immunodominant epitopes. Current strategies include:
Table 3: Functional and Clinical Characteristics of XAGE1 Splice Variants
Isoform | Protein Length | Key Structural Domains | Expression Pattern | Functional Role | Clinical Significance |
---|---|---|---|---|---|
XAGE-1b | 148 aa | C-terminal 27-aa extension (exon 4-encoded) | Dominant in ovarian (68%), lung (45%), breast (32%) cancers | Promotes proliferation, metastasis; high immunogenicity | Poor prognosis in advanced ovarian cancer (p<0.01) |
XAGE-1a | 125 aa | Truncated C-terminus (lacks exon 4) | Low/undetectable in most cancers | Unknown; may antagonize XAGE-1b | Not established |
XAGE-1c | 130 aa | Altered C-terminal sequence | Rare (<5% of cancers) | Unknown | Limited data |
XAGE-1d | 142 aa | Extended N-terminus | Rare (<5% of cancers) | Unknown | Limited data |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1